Superior Improvement in Peak Expiratory Flow (PEF) Compared to Montelukast in Asthmatic Patients
In a randomized, double-blind, double-dummy, multicenter trial involving 205 adult patients with mild-to-moderate asthma, seratrodast (80 mg once daily) demonstrated a significantly greater improvement in peak expiratory flow (PEF) compared to montelukast (10 mg once daily) over a 4-week treatment period [1]. The improvement in PEF from baseline was 0.416 L/s greater in the seratrodast group (P=0.01) [1]. Additionally, the seratrodast group exhibited significantly greater reductions in expectoration score (P=0.01), sputum eosinophil cationic protein (ECP) levels (P<0.001), and sputum albumin levels (P<0.001) [1].
| Evidence Dimension | Change in Peak Expiratory Flow (PEF) from baseline after 4 weeks |
|---|---|
| Target Compound Data | Mean increase in PEF (seratrodast 80 mg/day group) |
| Comparator Or Baseline | Mean increase in PEF (montelukast 10 mg/day group) |
| Quantified Difference | Seratrodast group showed 0.416 L/s greater improvement in PEF (P=0.01) [1] |
| Conditions | Randomized, double-blind, double-dummy, multicenter study in 205 adult patients with mild to moderate asthma, 4-week treatment |
Why This Matters
For procurement decisions in asthma research, this direct comparative evidence shows seratrodast provides statistically and clinically superior improvement in a key objective measure of airway function (PEF) compared to the widely used leukotriene receptor antagonist montelukast.
- [1] Dewan B, Navale S, Shah D. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast. Br J Med Med Res. 2016;12(12):1-13. doi: 10.9734/BJMMR/2016/22917. View Source
